molecular formula C23H19BrN2OS B12028785 3-(4-Bromophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone CAS No. 745043-52-1

3-(4-Bromophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone

Cat. No.: B12028785
CAS No.: 745043-52-1
M. Wt: 451.4 g/mol
InChI Key: KRAWWJQEAZWVJA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or other brominating agents.

    Thioether Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, suitable solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thio-substituted quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Bromophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone is studied for its potential as a building block for more complex molecules.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicine, such compounds are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone would depend on its specific biological target. Generally, quinazolinones can interact with enzymes or receptors, inhibiting their activity and thereby exerting their biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness

The presence of the bromine atom in 3-(4-Bromophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding and influence the compound’s interaction with biological targets.

Properties

CAS No.

745043-52-1

Molecular Formula

C23H19BrN2OS

Molecular Weight

451.4 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H19BrN2OS/c1-15-7-8-16(2)17(13-15)14-28-23-25-21-6-4-3-5-20(21)22(27)26(23)19-11-9-18(24)10-12-19/h3-13H,14H2,1-2H3

InChI Key

KRAWWJQEAZWVJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

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